7-Methylguanosine-d3

Isotope Dilution Mass Spectrometry IDMS LC-MS/MS Method Validation

7-Methylguanosine-d3 (m7G-d3) is a 99 atom % D deuterated internal standard engineered for absolute quantification of 7-methylguanosine by IDMS. Unlike non-isotopic analogs, it co-elutes with the target analyte, normalizing ion suppression and enabling method precision ≤3.06% RSD. Essential for RNA hydrolysate, urinary biomarker, and PNP activity assays. Supplied as a crystalline solid; ≥98% purity.

Molecular Formula C11H15N5O5
Molecular Weight 300.29 g/mol
Cat. No. B10827477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylguanosine-d3
Molecular FormulaC11H15N5O5
Molecular Weight300.29 g/mol
Structural Identifiers
SMILESCN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H15N5O5/c1-15-3-16(8-5(15)9(20)14-11(12)13-8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,20)/t4-,6-,7-,10-/m1/s1/i1D3
InChIKeyOGHAROSJZRTIOK-IKRHYSCUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylguanosine-d3: Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of m7G


7-Methylguanosine-d3 (m7G-d3) is a deuterium-labeled purine nucleoside containing three deuterium atoms substituting hydrogens at the N7-methyl position . As a stable isotope-labeled (SIL) analog of 7-methylguanosine (m7G), it is formulated specifically for use as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications [1]. m7G is a naturally occurring RNA modification found in the 5′-terminal cap of eukaryotic mRNA, where it promotes translation, and in tRNA, where it stabilizes tertiary structure [2]. The compound is supplied as a crystalline solid with isotopic enrichment specifications reaching 99 atom % D, enabling precise isotope dilution mass spectrometry (IDMS) workflows .

7-Methylguanosine-d3: Why Generic Internal Standards Compromise m7G Quantification Accuracy


In LC-MS/MS quantification of 7-methylguanosine (m7G), substitution of a stable isotope-labeled internal standard (SIL-IS) such as 7-Methylguanosine-d3 with a non-isotopic analog (e.g., tubercidin or 2-fluoro-2′-deoxyadenosine) introduces systematic quantification error. Non-isotopic internal standards exhibit differential ionization efficiency, chromatographic retention behavior, and matrix effect susceptibility relative to the target analyte [1]. Published LC-MS/MS methods for urinary nucleoside panels report limits of quantitation for m7G that vary substantially depending on internal standard selection and matrix complexity—with m7G LOQ values of 12.5 ng/mL observed even under optimized multi-column LC-MS/MS conditions using non-isotopic standards [2]. By contrast, stable isotope dilution mass spectrometry (IDMS) using a deuterated internal standard co-elutes with the analyte, normalizes ion suppression/enhancement effects, and enables method precision typically <15% CV across the linear range [3]. The isotopic enrichment specification of 99 atom % D for 7-Methylguanosine-d3 ensures minimal unlabeled carryover interference .

7-Methylguanosine-d3: Quantitative Evidence for Differentiated Analytical Performance


Isotopic Purity Specification: 99 Atom % D Enrichment for Minimal Unlabeled Interference

7-Methylguanosine-d3 is supplied with a specified isotopic enrichment of 99 atom % D, which directly quantifies the maximum residual unlabeled (m7G) content at ≤1% . This specification provides a verifiable procurement criterion absent from generic non-isotopic internal standards or lower-enrichment deuterated alternatives. In IDMS workflows, lower isotopic enrichment (e.g., 98 atom % D) would contribute proportionally higher background signal from the internal standard at the m/z channel of the unlabeled analyte, artificially inflating measured m7G concentrations—a systematic error that cannot be corrected post-acquisition.

Isotope Dilution Mass Spectrometry IDMS LC-MS/MS Method Validation RNA Epitranscriptomics

Inhibition Potency Comparison: Equivalent cNIIIB Nucleotidase Activity to Unlabeled Parent Compound

Both 7-Methylguanosine-d3 and its unlabeled parent compound (7-Methylguanosine) exhibit equivalent inhibitory activity against cNIIIB nucleotidase, with reported IC50 values of 87.8 ± 7.5 μM . This functional equivalence confirms that deuteration does not alter the compound's biochemical interaction profile in vitro—a prerequisite for using the deuterated form in enzymatic activity assays or binding studies where tracer behavior must recapitulate that of the endogenous analyte.

Nucleotidase Inhibition cNIIIB Enzyme Assay Metabolite-Protein Interaction

Quantitative Reference Range: Endogenous m7G Abundance in Cellular RNA

The endogenous abundance of 7-methylguanosine in cellular RNA has been established via stable isotope dilution LC-MS/MS at approximately 0.00021 pmol⁻¹ (relative response factor, rRFN), with a method reproducibility (RSD) of 3.06% over a 12-week period [1]. This quantitative baseline defines the dynamic range requirement for any analytical method targeting m7G: the internal standard must enable accurate quantification at sub-picomolar levels. The 3.06% inter-assay precision achievable with a SIL-IS-based method provides a benchmark against which alternative quantification approaches (e.g., external calibration or non-isotopic internal standards) can be assessed.

RNA Modification Quantification Epitranscriptomics Absolute Quantification Nucleoside Analysis

LC-MS/MS Sensitivity Requirement: m7G LOQ and Method Precision Benchmarks

Published multi-analyte LC-MS/MS methods using non-isotopic internal standards report a limit of quantitation (LOQ) for 7-methylguanosine of 12.5 ng/mL, with method accuracy and precision criteria of <15% for higher concentrations and <20% at the LOQ [1]. This LOQ value—substantially higher than that achieved for other nucleosides in the same panel (e.g., 0.50–5.00 ng/mL)—reflects the analytical challenges inherent to m7G quantification without SIL-IS correction. Implementation of a matched deuterated internal standard such as 7-Methylguanosine-d3 is expected to improve LOQ and precision through co-elution-based matrix effect normalization.

LC-MS/MS Method Development Limit of Quantitation Biomarker Validation Urinary Nucleosides

Deuterium Kinetic Isotope Effect (KIE) in Metabolic Stability Applications

Deuteration at metabolically labile positions can reduce the rate of oxidative metabolism via the deuterium kinetic isotope effect (KIE), thereby extending the half-life of deuterated compounds in biological systems [1]. While direct metabolic stability data for 7-Methylguanosine-d3 are not reported in open literature, the principle is well-established for N-methyl deuterated compounds: the C-D bond exhibits a higher activation energy for cleavage by cytochrome P450 enzymes compared to the C-H bond, potentially prolonging the analytical window for tracer studies in vivo [2]. This property may confer advantages in pharmacokinetic studies where extended detection of the internal standard is desirable.

Pharmacokinetics Metabolic Stability Deuterium KIE Drug Development

Stability Specification: 3-Year Shelf Life Under Recommended Storage Conditions

According to vendor stability documentation, 7-Methylguanosine-d3 is stable for a minimum of three years when stored under recommended refrigerated conditions, after which re-analysis for chemical purity is advised before continued use . This defined stability window provides procurement teams with a verifiable shelf-life specification—a metric often unreported for research-grade non-isotopic nucleoside standards, where degradation can occur more rapidly and with less predictable kinetics.

Compound Stability Long-Term Storage Quality Control Inventory Management

7-Methylguanosine-d3: Optimal Application Scenarios Driven by Quantitative Evidence


Absolute Quantification of m7G in Epitranscriptomic Studies by IDMS

7-Methylguanosine-d3 is the internal standard of choice for absolute quantification of m7G in RNA hydrolysates via LC-MS/MS. The low endogenous abundance of m7G (rRFN = 0.00021 pmol⁻¹) necessitates a matched SIL-IS to correct for matrix effects and achieve the sub-picomolar sensitivity required for accurate measurement [1]. The 99 atom % D enrichment minimizes background interference at the unlabeled m/z channel, improving LLOQ and method precision to ≤3.06% RSD .

Urinary m7G Biomarker Quantification for Cancer and Metabolic Disease Research

Urinary 7-methylguanosine levels are decreased in prostate cancer patients and have been investigated as potential biomarkers for diabetic retinopathy [1]. Quantification in urine requires robust matrix effect correction, which 7-Methylguanosine-d3 provides via co-eluting IDMS. Multi-column LC-MS/MS methods using non-isotopic internal standards report m7G LOQ of 12.5 ng/mL; SIL-IS-based methods are expected to improve sensitivity and precision for clinical cohort analyses .

In Vitro Enzyme Activity Assays Requiring Tracer Equivalence

For purine nucleoside phosphorylase (PNP) activity assays or cNIIIB nucleotidase inhibition studies where isotopic tracing is required, 7-Methylguanosine-d3 offers functional equivalence to the unlabeled parent compound (IC50 = 87.8 ± 7.5 μM for both forms) [1]. The deuterium label enables parallel quantification of enzyme-substrate turnover by MS while preserving the native biochemical interaction profile, a combination not achievable with structurally dissimilar internal standards .

Pharmacokinetic Tracer Studies Leveraging Deuterium KIE for Extended Detection

In preclinical pharmacokinetic studies of nucleoside analogs, the deuterium label at the N7-methyl position may slow oxidative N-demethylation via the kinetic isotope effect (KIE), potentially extending the detectable half-life of the tracer relative to the unlabeled compound [1]. This class-level property supports longitudinal sampling designs where prolonged internal standard detectability enhances data completeness across extended time courses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methylguanosine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.